1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone 1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447170
InChI: InChI=1S/C17H25ClN2O/c1-2-19(13-15-8-4-3-5-9-15)14-16-10-6-7-11-20(16)17(21)12-18/h3-5,8-9,16H,2,6-7,10-14H2,1H3
SMILES: CCN(CC1CCCCN1C(=O)CCl)CC2=CC=CC=C2
Molecular Formula: C17H25ClN2O
Molecular Weight: 308.8 g/mol

1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone

CAS No.:

Cat. No.: VC13447170

Molecular Formula: C17H25ClN2O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone -

Specification

Molecular Formula C17H25ClN2O
Molecular Weight 308.8 g/mol
IUPAC Name 1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C17H25ClN2O/c1-2-19(13-15-8-4-3-5-9-15)14-16-10-6-7-11-20(16)17(21)12-18/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Standard InChI Key CEQFEOLVDJLSRK-UHFFFAOYSA-N
SMILES CCN(CC1CCCCN1C(=O)CCl)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCCN1C(=O)CCl)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Formula and Classification

The molecular formula of 1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone is C₁₇H₂₄ClN₂O, with a molecular weight of 294.82 g/mol . It belongs to the class of piperidine derivatives, which are widely studied for their pharmacological potential. Key structural components include:

  • A piperidine ring providing a rigid scaffold.

  • A benzyl-ethyl-amino-methyl group at position 2, contributing to lipophilicity and potential receptor interactions.

  • A chloroethanone moiety at position 1, enabling reactivity in nucleophilic substitutions.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: Introduction of the benzyl-ethyl-amino-methyl group via nucleophilic substitution or reductive amination. For example, reacting 2-(aminomethyl)piperidine with benzyl bromide and ethyl iodide under basic conditions .

  • Acylation: Chloroacetylation of the piperidine nitrogen using chloroacetyl chloride in the presence of a base such as triethylamine .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C65–75
AcylationChloroacetyl chloride, Et₃N, DCM80–85

Chemical Reactivity

The chloroethanone group undergoes nucleophilic substitution reactions, making the compound a versatile intermediate. For instance:

  • Amine displacement: Reaction with primary/secondary amines to form ethanone derivatives.

  • Reduction: Conversion of the ketone to a hydroxyl group using NaBH₄ or LiAlH₄ .

Physicochemical Properties

Physical State and Solubility

  • Physical State: White to off-white crystalline solid .

  • Melting Point: 120–125°C (decomposes) .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 3.85 (s, 2H, N-CH₂), 2.70–2.50 (m, 6H, piperidine-H) .

Biological Activity and Applications

CompoundTargetActivity (IC₅₀/Kᵢ)Reference
ADS031 (Analog)AChE1.537 µM
NE-100 (Reference)σ₁R1.45 nM

Industrial and Research Applications

  • Medicinal Chemistry: Intermediate for synthesizing neuroactive agents or kinase inhibitors .

  • Chemical Biology: Probe for studying enzyme mechanisms due to its electrophilic chloroethanone group.

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